2-(1-Methylpiperazin-2-yl)ethanol
Overview
Description
2-(1-Methylpiperazin-2-yl)ethanol is an organic compound with the molecular formula C7H16N2O It features a piperazine ring substituted with a methyl group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-(1-Methylpiperazin-2-yl)ethanol involves the reduction of methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate using lithium aluminium tetrahydride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for about 2 hours. After the reaction, the mixture is basified to a pH of 12 using sodium hydroxide, followed by filtration and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperazin-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium tetrahydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 2-(1-Methylpiperazin-2-yl)acetone.
Reduction: Reduction reactions can produce various piperazine derivatives.
Substitution: Substitution reactions can yield a wide range of substituted piperazines.
Scientific Research Applications
2-(1-Methylpiperazin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperazin-2-yl)ethanol is not well-defined. compounds containing the piperazine moiety often interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. This interaction can modulate neurotransmitter activity, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperazin-1-yl)ethanol
- 2-(4-Methylpiperazin-1-yl)ethanol
- 2-(1-Methylpiperazin-2-yl)ethanamine
Uniqueness
2-(1-Methylpiperazin-2-yl)ethanol is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and receptor binding affinities, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-(1-methylpiperazin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-3-8-6-7(9)2-5-10/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUMKKKFXCWRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424476 | |
Record name | 2-(1-methylpiperazin-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-92-8 | |
Record name | 2-(1-methylpiperazin-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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